molecular formula C48H72O3 B1234672 3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone

3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone

Cat. No. B1234672
M. Wt: 697.1 g/mol
InChI Key: FLYBTLROCQBHMR-KFSSTAEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone is a polyprenylbenzoquinone.

Scientific Research Applications

Ubiquinone Biosynthesis in Escherichia coli

Research has explored the role of 3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone in the biosynthesis of ubiquinone in Escherichia coli. Mutations in genes ubiE and ubiF affect the accumulation of this compound, indicating its significance in cellular processes related to ubiquinone (Young, McCann, Stroobant, & Gibson, 1971).

Enzymatic Activity in Ubiquinone Biosynthesis

Further research demonstrated the enzyme S-adenosyl-L-methionine: 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone-O-methyltransferase as part of the final reaction in ubiquinone biosynthesis in E. coli. This emphasizes the compound's role in enzymatic pathways crucial for cellular respiration and energy production (Leppik, Stroobant, Shineberg, Young, & Gibson, 1976).

Aerobic Respiration and Electron Transport

Studies have also investigated the role of 3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone in aerobic respiration. This compound, as a ubiquinone analogue, is involved in electron transport chains, influencing the oxidation processes in E. coli (Wallace & Young, 1977).

Chemical Synthesis and Stability

The compound has been synthesized for research, allowing for further exploration of its properties and potential applications. Its synthesis and stability are crucial for understanding its role in various biological processes and potential industrial applications (Trumpower, Opliger, & Olson, 1974).

Antagonistic Properties

Isolated from mycelial cultures of Lentinus adhaerens, this compound has shown potential as a thromboxane A2 receptor antagonist, indicating its possible therapeutic applications (Lauer, Anke, & Hansske, 1991).

properties

Molecular Formula

C48H72O3

Molecular Weight

697.1 g/mol

IUPAC Name

5-methoxy-2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C48H72O3/c1-36(2)19-12-20-37(3)21-13-22-38(4)23-14-24-39(5)25-15-26-40(6)27-16-28-41(7)29-17-30-42(8)31-18-32-43(9)33-34-45-44(10)46(49)35-47(51-11)48(45)50/h19,21,23,25,27,29,31,33,35H,12-18,20,22,24,26,28,30,32,34H2,1-11H3/b37-21+,38-23+,39-25+,40-27+,41-29+,42-31+,43-33+

InChI Key

FLYBTLROCQBHMR-KFSSTAEESA-N

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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